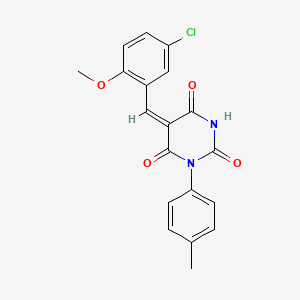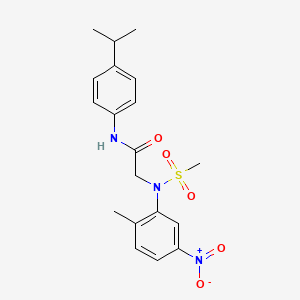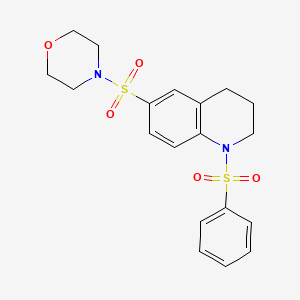![molecular formula C18H19N3O B4625183 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized in high yield through the condensation of equimolar equivalents of precursor chemicals in boiling ethanol under basic conditions, demonstrating the typical synthetic route for such compounds (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using advanced techniques like NMR spectroscopy and single crystal X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Kariuki et al., 2022).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including Michael addition and condensation with different reagents, leading to a variety of heterocyclic structures. These reactions are often influenced by the presence of the cyano and acrylonitrile groups, which are reactive sites for nucleophilic addition. The synthesis and reactivity of these compounds demonstrate their versatility in constructing complex molecular architectures (Wen et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for understanding the compound's stability and suitability for various applications. However, specific data on 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile was not found in the consulted literature.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of these compounds. Their reactivity is often explored through synthetic chemistry experiments, aiming to extend their application in creating novel materials or biologically active molecules. Although specific details on the chemical properties of 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile were not available, studies on similar compounds provide insights into their general behavior in chemical reactions (Wen et al., 2006).
科学的研究の応用
Environmental and Occupational Exposure
- Acrylonitrile, a potential human carcinogen, is prevalent in environments through industrial use and tobacco smoke. Studies have characterized exposure levels in populations, highlighting the significance of monitoring environmental and occupational exposure to acrylonitrile and its metabolites (V. D. De Jesús et al., 2020). These findings underscore the importance of understanding the toxicological impact of chemicals like acrylonitrile to inform safety guidelines and exposure limits.
Biomonitoring and Health Impact
- Research on the metabolism of acrylonitrile in humans, through the analysis of hemoglobin adducts, provides valuable information for biomonitoring. The formation of specific adducts can serve as biomarkers for assessing exposure to acrylonitrile and evaluating its potential health risks. Studies have investigated the correlation between acrylonitrile exposure and biomarkers in smokers and non-smokers, revealing insights into the pathways of acrylonitrile metabolism and its genotoxic potential (E. Bergmark, 1997).
Genetic Susceptibility and Metabolism
- The variability in individual responses to acrylonitrile exposure may be influenced by genetic polymorphisms in enzymes involved in its metabolism. Studies examining the role of specific cytochrome P450 enzymes in the metabolic processing of acrylonitrile offer insights into how genetic differences may affect individual susceptibility to its toxic effects. Understanding these genetic factors is crucial for developing personalized risk assessments and interventions (R. Thier et al., 2002).
特性
IUPAC Name |
(2Z)-4,4-dimethyl-2-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene]-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-5-7-13(8-6-12)16-15(11-20-21-16)9-14(10-19)17(22)18(2,3)4/h5-9,11H,1-4H3,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNFIIJRJRTJT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4,4-dimethyl-2-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)


![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
